

MRTX-EX185 (formic) solubility issues and solutions

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Compound of Interest

Compound Name: MRTX-EX185 (formic)

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MRTX-EX185 (formic) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MRTX-EX185 formic salt, a potent KRAS(G12D) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is MRTX-EX185 (formic) and why is the formic salt form used?

MRTX-EX185 is a potent and selective inhibitor of KRAS(G12D), a common mutation in various cancers.[1][2] It functions by binding to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS(G12D) protein, thereby inhibiting downstream signaling pathways that promote cell proliferation.[3] The free form of MRTX-EX185 can be prone to instability. The formic salt version is a more stable form of the compound that retains the same biological activity, making it preferable for experimental use.[2]

Q2: What is the primary solvent for dissolving MRTX-EX185 formic?

The recommended primary solvent for MRTX-EX185 formic is dimethyl sulfoxide (DMSO).[4]

Q3: What is the recommended storage for MRTX-EX185 formic?

Proper storage is crucial to maintain the stability and activity of the compound. Recommendations are as follows:



- Lyophilized Powder: Store at -20°C for up to 2 years.
- DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][5] It is highly recommended to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of MRTX-EX185 formic solutions.

Issue 1: The compound is difficult to dissolve in DMSO.

- Solution 1: Use Ultrasonication. Place the vial in an ultrasonic bath for a short period to aid dissolution.[4][6]
- Solution 2: Gentle Warming. Gently warm the solution to 37°C to increase solubility.[4][6]
- Solution 3: Ensure High-Quality, Anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

- Solution 1: Stepwise Dilution. Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in the aqueous medium.[7]
- Solution 2: Final DMSO Concentration. Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5% for in vitro assays, to maintain compound solubility and minimize solvent toxicity to cells.[7]
- Solution 3: Use of Co-solvents or Excipients (for in vivo studies). For in vivo formulations, co-solvents and excipients can be used to improve solubility and stability in aqueous solutions.
 A common formulation involves a mixture of DMSO and a carrier like SBE-β-CD in saline.[1]

Issue 3: Inconsistent experimental results.



- Solution 1: Freshly Prepare Working Solutions. For optimal and consistent results, prepare working solutions fresh from your DMSO stock for each experiment.
- Solution 2: Proper Storage of Stock Solutions. Ensure your DMSO stock solutions are stored correctly in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
- Solution 3: Confirm Compound Integrity. If you suspect degradation, it is advisable to use a
 fresh vial of the compound.

Quantitative Data Summary

The following tables provide a summary of the solubility and biological activity of MRTX-EX185 formic.

Table 1: Solubility of MRTX-EX185 formic

Solvent	Concentration	Remarks
DMSO	125 mg/mL (204.69 mM)	Ultrasonication may be required.[4][6]

Table 2: In Vitro Activity of MRTX-EX185

Assay	Cell Line	IC50
Cell Proliferation	SW-1990 (KRAS G12D)	70 nM[2]
KRAS(G12D) Target Engagement	-	90 nM[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Materials: MRTX-EX185 formic (MW: 610.68 g/mol), anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure:



- 1. Weigh out the desired amount of MRTX-EX185 formic powder in a sterile microcentrifuge tube.
- 2. Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of MRTX-EX185 formic:
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Concentration (mol/L)
 - Volume (μ L) = ((0.001 g / 610.68 g/mol) / 0.01 mol/L) * 1,000,000 μ L/L ≈ 163.75 μ L
- 3. Add the calculated volume of anhydrous DMSO to the powder.
- 4. Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes.
- 5. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freezethaw cycles.
- 6. Store the aliquots at -80°C.

Protocol 2: Preparation of a Suspended Solution for In Vivo Studies

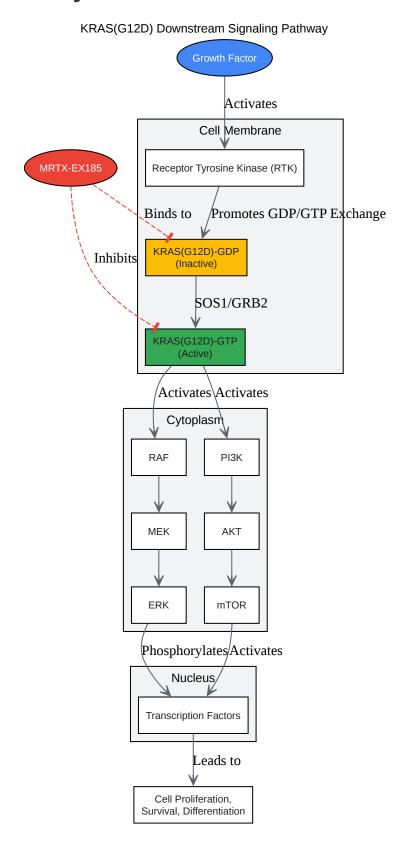
This protocol yields a suspended solution and is intended for oral or intraperitoneal administration.[1]

- Materials: 10 mM MRTX-EX185 formic in DMSO stock solution, 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
- Procedure:
 - 1. To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, add 100 μ L of a 20.8 mg/mL MRTX-EX185 formic DMSO stock solution to 900 μ L of 20% SBE- β -CD in saline.
 - 2. Mix the solution thoroughly. The resulting solution will be a suspension.

Visualizations



Signaling Pathway



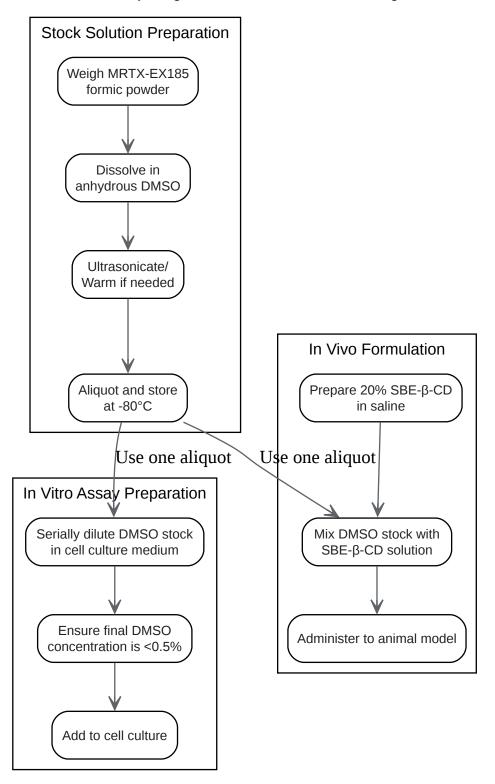
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Caption: The KRAS(G12D) signaling pathway and the inhibitory action of MRTX-EX185.

Experimental Workflow

Workflow for Preparing MRTX-EX185 Formic Working Solutions





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